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molecular formula C4H10N4O2 B156026 Ethylenediurea CAS No. 1852-14-8

Ethylenediurea

Cat. No. B156026
M. Wt: 146.15 g/mol
InChI Key: ZUTJDJAXWKOOOI-UHFFFAOYSA-N
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Patent
US05248755

Procedure details

1.88 g of ethylenediamine (0.031 mol) were added dropwise at room temperature with stirring to 100 ml of a solution of 10 g of triethylammonum isocyanate (0.069 mol) in 100 ml of N-methylpyrrolidone, prepared according to the procedure described in example 1. After stirring at room temperature for 24 hours, the reaction mixture was heated to reflux for one hour, the solvent was evaporated and the residue was recrystallized from water. 3.4 g, i.e. 75% of theory, of ethylenediurea were obtained in this way.
Quantity
1.88 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.069 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N-:5]=[C:6]=[O:7].C[N:9]1CCC[C:10]1=[O:14]>>[CH2:1]([NH:4][C:10]([NH2:9])=[O:14])[CH2:2][NH:3][C:6]([NH2:5])=[O:7]

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0.069 mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CNC(=O)N)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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